N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-14-3-8-18-22-15(2)19(21(27)25(18)13-14)23-20(26)16-4-6-17(7-5-16)31(28,29)24-9-11-30-12-10-24/h3-8,13H,9-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVDKKFFKXFIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridopyrimidine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable amine.
Introduction of the Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Benzamide Moiety: This step involves the reaction of the pyridopyrimidine intermediate with 4-(morpholinosulfonyl)benzoic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrido-pyrimidine derivatives with diverse substitutions. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Sulfonyl Substituents: The target compound’s morpholinosulfonyl group offers better solubility and hydrogen-bonding capacity compared to the diethylsulfamoyl analog, which is more lipophilic and prone to faster metabolic degradation .
Core Modifications :
- Compounds with cyclohexane-carboxamide () or benzyl substitutions () replace the benzamide entirely, altering solubility and target affinity. For example, the cyclohexane derivative’s lipophilicity may enhance blood-brain barrier penetration .
Bioisosteric Relationships: highlights bioisosterism between pyrido-pyrimidine and quinolinone cores. While both exhibit similar analgesic activities, the pyrido-pyrimidine scaffold in the target compound may offer improved metabolic stability over quinolinones .
Pharmacological and Physicochemical Profiles
- Solubility: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to diethylsulfamoyl or iodo analogs, critical for oral bioavailability .
- Binding Interactions : The morpholine oxygen atoms can act as hydrogen-bond acceptors, enhancing interactions with targets like kinases or GPCRs. This contrasts with the 4-iodo analog, which relies on halogen bonding .
- Metabolic Stability : Bulky substituents (e.g., cyclohexane, morpholine) may slow cytochrome P450-mediated metabolism compared to smaller groups like diethyl .
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core with a morpholinosulfonyl group attached to a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 378.46 g/mol. The structural composition facilitates interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and metabolic pathways respectively.
- Cellular Pathway Modulation : By binding to certain receptors or proteins within the cell, it can modulate cellular responses, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown moderate to strong activity against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. For instance, it has shown promising results as an AChE inhibitor with IC50 values comparable to standard drugs.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 5.12 ± 0.02 |
| Urease | 3.45 ± 0.01 |
These findings suggest that the compound could be developed further as a therapeutic agent for conditions like Alzheimer's disease and other disorders involving cholinergic dysfunction.
Case Studies and Research Findings
- Anticancer Activity : A study explored the cytotoxic effects of similar pyrido[1,2-a]pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
- Inflammatory Response Modulation : Research has indicated that derivatives of this compound can reduce pro-inflammatory cytokine production in vitro, suggesting potential use in treating inflammatory diseases.
- Binding Interactions : Fluorescence quenching studies have demonstrated that the compound binds effectively to bovine serum albumin (BSA), indicating its potential for drug delivery applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
